![molecular formula C20H26N2O4 B7535621 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B7535621.png)
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound is a member of the acetamide class of drugs and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain and immune system. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, it has been shown to have antioxidant and anti-apoptotic effects in animal models of disease. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is its relatively low toxicity and good pharmacokinetic profile. It is well-tolerated in animal models and has been shown to have good bioavailability and brain penetration. However, one limitation of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness in some disease conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in its potential use as an anti-inflammatory agent in a variety of disease conditions. Finally, there is ongoing research into the development of more potent and selective PDE4 inhibitors based on the structure of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Synthesemethoden
The synthesis of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves the reaction of 7-hydroxy-4-chromenone with N-(2,2,6,6-tetramethylpiperidin-4-yl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-19(2)10-14(11-20(3,4)22-19)21-17(23)12-25-15-7-5-13-6-8-18(24)26-16(13)9-15/h5-9,14,22H,10-12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIABWGGOXTXVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.